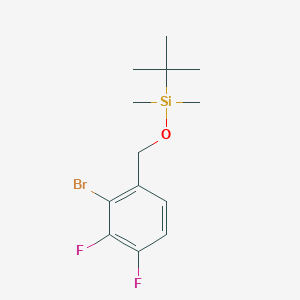
(2-bromo-3,4-difluorophenyl)methoxy-tert-butyl-dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-bromo-3,4-difluorophenyl)methoxy-tert-butyl-dimethylsilane is an organosilicon compound that features a bromine, two fluorine atoms, and a methoxy group attached to a phenyl ring, which is further bonded to a tert-butyl-dimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-3,4-difluorophenyl)methoxy-tert-butyl-dimethylsilane typically involves the following steps:
Bromination: The starting material, 3,4-difluoroanisole, undergoes bromination using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide to yield 2-bromo-3,4-difluoroanisole.
Silylation: The brominated product is then subjected to silylation using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to afford this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimized Reaction Conditions: Utilizing optimized reaction conditions to maximize yield and purity.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Implementing advanced purification techniques such as distillation and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(2-bromo-3,4-difluorophenyl)methoxy-tert-butyl-dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Hydrolysis: The silyl ether group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Tetrahydrofuran, dichloromethane, ethanol.
Major Products
Substituted Phenyl Compounds: Products from substitution reactions.
Biaryl Compounds: Products from coupling reactions.
Phenols: Products from hydrolysis reactions.
Scientific Research Applications
(2-bromo-3,4-difluorophenyl)methoxy-tert-butyl-dimethylsilane has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with unique properties.
Pharmaceuticals: Investigated for potential use in drug discovery and development.
Catalysis: Utilized as a precursor in the preparation of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of (2-bromo-3,4-difluorophenyl)methoxy-tert-butyl-dimethylsilane involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors.
Pathways: It may modulate biochemical pathways by binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
- (4-bromophenoxy)-tert-butyldimethylsilane
- (2-bromo-4-methoxyphenyl)methoxy-tert-butyl-dimethylsilane
- (2-bromo-3,4-difluorophenyl)trimethylsilane
Uniqueness
(2-bromo-3,4-difluorophenyl)methoxy-tert-butyl-dimethylsilane is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions in various chemical processes, making it a valuable intermediate in organic synthesis and material science.
Properties
IUPAC Name |
(2-bromo-3,4-difluorophenyl)methoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrF2OSi/c1-13(2,3)18(4,5)17-8-9-6-7-10(15)12(16)11(9)14/h6-7H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIIYVLCFSUMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C(=C(C=C1)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrF2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
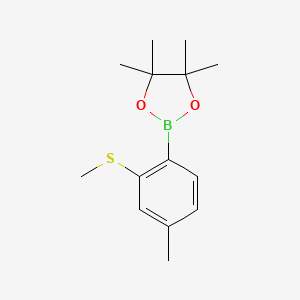
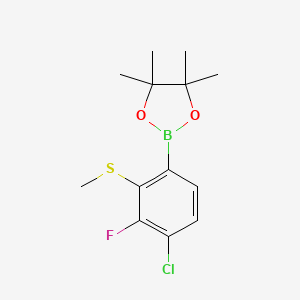
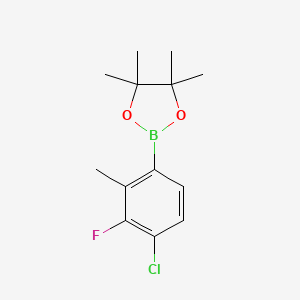
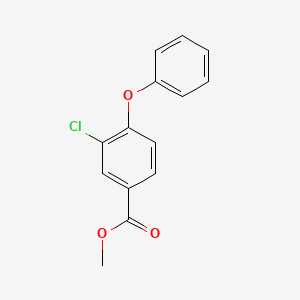
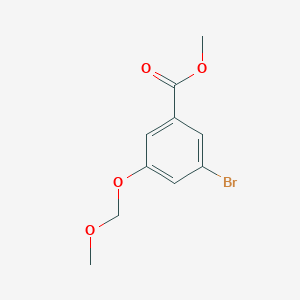
![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)
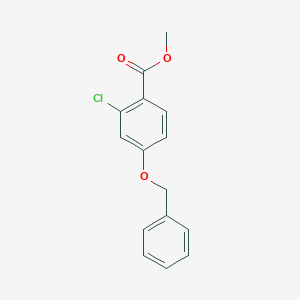
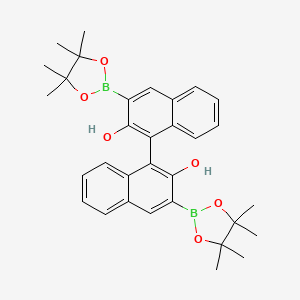
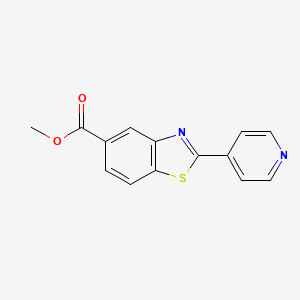
![7-propan-2-yloxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6298304.png)
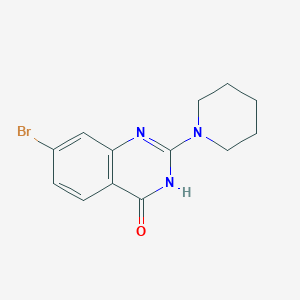
![Ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate; 98%](/img/structure/B6298321.png)
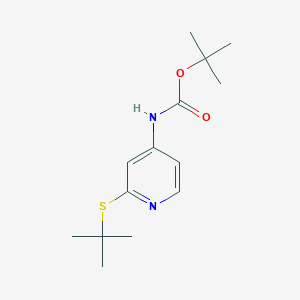
![tert-butyl 7-propan-2-yloxypyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B6298326.png)
